Cas no 62500-89-4 (2-(4-Methyl-1H-indol-3-yl)ethan-1-amine)

2-(4-Methyl-1H-indol-3-yl)ethan-1-amine is a substituted indole derivative featuring an ethylamine side chain at the 3-position and a methyl group at the 4-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural framework is conducive to further functionalization, making it useful for exploring structure-activity relationships in medicinal chemistry. The presence of the indole core also suggests potential utility in the synthesis of serotonin-related analogs or other heterocyclic compounds. High purity and well-defined chemical properties ensure consistent performance in research and industrial applications.
2-(4-Methyl-1H-indol-3-yl)ethan-1-amine structure
62500-89-4 structure
Product Name:2-(4-Methyl-1H-indol-3-yl)ethan-1-amine
CAS No:62500-89-4
MF:C11H14N2
MW:174.242262363434
CID:1115027
PubChem ID:188007
Update Time:2025-10-24

2-(4-Methyl-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-1H-Indole-3-ethanamine
    • 1H-indole-3-ethanamine, 4-methyl-
    • 2-(4-methyl-1H-indol-3-yl)ethanamine
    • CHEMBL204942
    • CS-0258087
    • NCGC00333596-01
    • G45040
    • QCUCAQZMPVIYAJ-UHFFFAOYSA-N
    • EN300-69063
    • DTXSID40978097
    • SCHEMBL4838821
    • 62500-89-4
    • AB01329423-02
    • Z234896787
    • 4-methyltryptamine
    • AKOS009437197
    • 2-(4-methyl-1H-indol-3-yl)ethan-1-amine
    • 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine
    • Inchi: 1S/C11H14N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5-6,12H2,1H3
    • InChI Key: QCUCAQZMPVIYAJ-UHFFFAOYSA-N
    • SMILES: N1C=C(CCN)C2C(C)=CC=CC1=2

Computed Properties

  • Exact Mass: 174.11582
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • PSA: 41.81

2-(4-Methyl-1H-indol-3-yl)ethan-1-amine Pricemore >>

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Additional information on 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine

Exploring the Versatile Applications of 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine (CAS 62500-89-4) in Modern Research

The compound 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine, identified by its CAS number 62500-89-4, represents an intriguing indole derivative with growing significance in biochemical research. This structurally unique molecule combines the essential indole scaffold with an ethylamine side chain at the 3-position, creating a versatile building block for pharmaceutical development and neuroscience studies.

Recent scientific literature highlights the potential of 4-methyl-1H-indole-3-ethylamine derivatives in modulating neurotransmitter systems, particularly in studies exploring novel approaches to neurological health. The molecular structure features a methyl-substituted indole core that enhances its stability while maintaining the biological activity profile characteristic of tryptamine-related compounds.

In pharmaceutical chemistry, 2-(4-Methylindol-3-yl)ethylamine serves as a valuable intermediate for synthesizing more complex molecules. Researchers have investigated its potential as a precursor in developing compounds that may influence serotonin pathways, though all applications remain strictly in the preclinical research domain. The 4-methyl substitution on the indole ring offers interesting possibilities for structure-activity relationship studies.

The growing interest in indole-based research chemicals has brought attention to compounds like CAS 62500-89-4, particularly in academic circles studying molecular interactions. Analytical techniques such as HPLC and mass spectrometry have been employed to characterize this compound's purity and stability under various conditions, with studies demonstrating its compatibility with common laboratory solvents.

From a synthetic chemistry perspective, 3-(2-aminoethyl)-4-methylindole presents interesting challenges and opportunities. The presence of both the indole nitrogen and primary amine functionality allows for selective modifications, making it a versatile scaffold for medicinal chemistry projects. Recent publications have explored its use in creating novel heterocyclic systems with potential research applications.

In biochemical assays, the methylindole ethylamine structure has shown interesting interactions with certain enzyme systems, though these findings remain preliminary. Researchers emphasize that all such studies are conducted in controlled laboratory environments by qualified professionals, following strict ethical guidelines and regulatory frameworks.

The thermal stability and solubility profile of 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine make it suitable for various experimental conditions. Its crystalline form has been characterized by X-ray diffraction, revealing important information about molecular packing and potential interaction sites. These physical properties contribute to its utility as a reference standard in analytical chemistry.

As research into indole derivatives continues to expand, compounds like 62500-89-4 gain importance for their structural features that bridge simple indoles and more complex alkaloids. The scientific community maintains a cautious yet optimistic perspective on such molecules, recognizing their potential while adhering to rigorous research protocols and safety standards.

Quality control aspects of 4-methylindol-3-ylethylamine production have received attention in recent years, with analytical methods development focusing on precise quantification and impurity profiling. These advancements support the compound's reliable use in controlled research settings where purity and characterization are paramount.

The future research directions for 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine may include exploration of its physicochemical properties in different solvent systems, detailed spectroscopic characterization, and investigation of its behavior under various experimental conditions. Such studies contribute valuable data to the growing body of knowledge about structurally related compounds.

From a regulatory perspective, it's important to note that all research involving CAS 62500-89-4 must comply with local and international guidelines governing chemical substances. Responsible institutions ensure proper handling, storage, and documentation for any laboratory work involving this compound, maintaining the highest standards of scientific integrity and safety.

The scientific discussion surrounding 3-(2-aminoethyl)-4-methyl-1H-indole continues to evolve as new research findings emerge. While current applications remain firmly in the basic research domain, the compound's unique structure ensures its ongoing relevance in chemical and biochemical investigations worldwide.

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